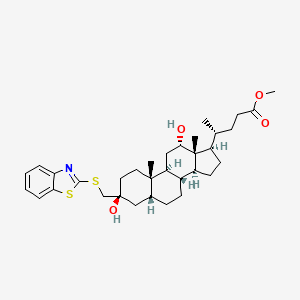
Lys-Conopressin-G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lys-Conopressin-G is a vasopressin-oxytocin-related conopeptide isolated from the venom of the cone snail species, Conus geographus . This nonapeptide is known for its ability to target key membrane receptors such as G-protein-coupled receptors (GPCRs), making it a valuable compound for scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lys-Conopressin-G can be synthesized using solid-phase peptide synthesis (SPPS) techniques . The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Lys-Conopressin-G undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Amino acid residues can be substituted using specific reagents under controlled conditions.
Major Products
The major products formed from these reactions include various analogs of this compound with modified functional groups or altered peptide sequences .
Aplicaciones Científicas De Investigación
Lys-Conopressin-G has a wide range of scientific research applications:
Mecanismo De Acción
Lys-Conopressin-G exerts its effects by binding to vasopressin and oxytocin receptors, which are types of GPCRs . This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses . The peptide’s unique structure allows it to interact selectively with these receptors, making it a valuable tool for studying receptor function and signaling mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Arg-Conopressin-S: Another vasopressin-oxytocin-related conopeptide isolated from Conus striatus.
Vasopressin: A mammalian peptide hormone with similar receptor targets.
Oxytocin: Another mammalian peptide hormone with similar receptor targets.
Uniqueness
Lys-Conopressin-G is unique due to its specific amino acid sequence and structural features, which confer distinct pharmacological properties . Unlike its mammalian counterparts, this compound has a higher affinity for certain invertebrate receptors, making it a valuable tool for comparative physiology studies .
Propiedades
Fórmula molecular |
C44H71N15O10S2 |
|---|---|
Peso molecular |
1034.3 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H71N15O10S2/c1-3-24(2)35-42(68)54-28(14-9-17-51-44(49)50)38(64)56-30(20-33(47)60)39(65)57-31(23-71-70-22-26(46)36(62)55-29(40(66)58-35)19-25-11-5-4-6-12-25)43(69)59-18-10-15-32(59)41(67)53-27(13-7-8-16-45)37(63)52-21-34(48)61/h4-6,11-12,24,26-32,35H,3,7-10,13-23,45-46H2,1-2H3,(H2,47,60)(H2,48,61)(H,52,63)(H,53,67)(H,54,68)(H,55,62)(H,56,64)(H,57,65)(H,58,66)(H4,49,50,51)/t24-,26-,27-,28-,29-,30-,31-,32-,35-/m0/s1 |
Clave InChI |
ABKBWHGCQCOZPM-HXHKHUMJSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one](/img/structure/B12381862.png)


methyl phosphate](/img/structure/B12381873.png)
![8-[(2S,5R)-4-[bis(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile](/img/structure/B12381880.png)
![[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12381882.png)






